SAR7334

Content Navigation

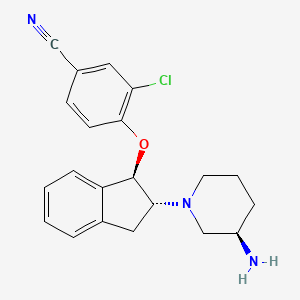

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

SAR7334 is a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel, a non-selective cation channel implicated in calcium signaling. It demonstrates nanomolar potency, blocking TRPC6-mediated calcium influx and whole-cell currents with an IC50 of approximately 9.5 nM and 7.9 nM, respectively. The compound is orally bioavailable and has been characterized as a valuable tool for in vivo pharmacological studies of TRPC channel function, particularly in research related to focal segmental glomerulosclerosis (FSGS) and pulmonary vasoconstriction.

References

- [3] Maier, T., Follit, J., Lyons, K. A., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology, 172(14), 3650–3660.

- [10] Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential. Patsnap Synapse. (2024).

Selecting a TRPC inhibitor based on target name alone is unreliable for generating reproducible data. While other compounds inhibit TRPC6, SAR7334 provides a specific and quantitatively defined selectivity profile against its closest homologs, TRPC3 and TRPC7. Substituting with less selective agents like SKF-96365 or broad-spectrum inhibitors introduces significant risk of off-target effects that can confound experimental results. Furthermore, even direct analogs like BI 749327, while also potent, possess a distinct selectivity ratio and may have different pharmacokinetic properties, making head-to-head substitution inappropriate without re-validation. For studies requiring a well-characterized window between TRPC6 and TRPC3/7 inhibition, SAR7334 offers a distinct pharmacological profile.

References

- [3] Maier, T., Follit, J., Lyons, K. A., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology, 172(14), 3650–3660.

- [13] Lin, B. L., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10156-10161.

High Potency: Nanomolar Inhibition of TRPC6 Channels

SAR7334 demonstrates potent, single-digit nanomolar inhibition of TRPC6 channels in multiple assay formats. In whole-cell patch-clamp experiments, which directly measure ion flow, SAR7334 blocked TRPC6 currents with an IC50 of 7.9 nM. In cell-based calcium influx assays, a functionally relevant measure of channel blockade, the IC50 was 9.5 nM. This high potency ensures effective target engagement at low concentrations, minimizing the potential for off-target effects.

| Evidence Dimension | TRPC6 Inhibition (IC50) |

| Target Compound Data | 7.9 nM (Patch-clamp) / 9.5 nM (Ca2+ influx) |

| Comparator Or Baseline | Effective concentration for in vitro studies |

| Quantified Difference | N/A (Baseline Potency) |

| Conditions | Whole-cell patch-clamp on TRPC6-expressing HEK-FITR cells; FLIPR-based Ca2+ influx assay. |

High potency allows for the use of lower compound concentrations, reducing material consumption and minimizing the risk of non-specific cellular effects.

Defined Selectivity Profile Against Closest Homologs TRPC3 and TRPC7

A key procurement differentiator for SAR7334 is its quantified selectivity for TRPC6 over its most closely related family members, TRPC3 and TRPC7. In parallel calcium influx assays, SAR7334 inhibited TRPC3 with an IC50 of 282 nM and TRPC7 with an IC50 of 226 nM. This provides a clear experimental window for selectively targeting TRPC6. In contrast, another potent TRPC6 inhibitor, BI 749327, shows a different selectivity ratio with IC50s of 1,100 nM (TRPC3) and 550 nM (TRPC7) against mouse channels. SAR7334 shows no significant activity against TRPC4 and TRPC5.

| Evidence Dimension | Inhibitor Selectivity vs. TRPC Homologs (IC50) |

| Target Compound Data | TRPC6: 9.5 nM | TRPC3: 282 nM | TRPC7: 226 nM |

| Comparator Or Baseline | BI 749327 (mouse): TRPC6: 13 nM | TRPC3: 1,100 nM | TRPC7: 550 nM |

| Quantified Difference | SAR7334 is ~30-fold selective for TRPC6 over TRPC3 and ~24-fold selective over TRPC7. BI 749327 is ~85-fold selective for TRPC6 over TRPC3 and ~42-fold selective over TRPC7. |

| Conditions | Cell-based calcium influx assays. |

This defined selectivity window is critical for designing experiments that can confidently attribute observed effects to TRPC6 inhibition rather than confounding off-target modulation of TRPC3 or TRPC7.

Demonstrated In Vivo Activity and Oral Bioavailability

SAR7334 has been validated for in vivo applications due to its oral bioavailability. Pharmacokinetic studies confirmed the compound is suitable for chronic oral administration. In a functional in vivo model, oral administration of SAR7334 (10 mg/kg) effectively suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice. While BI 749327 was developed later to have a longer half-life, SAR7334 was one of the first tool compounds to demonstrate that a potent, selective TRPC6 inhibitor could be orally administered to achieve a physiological effect in a disease-relevant model.

| Evidence Dimension | In Vivo Efficacy |

| Target Compound Data | Effectively suppresses TRPC6-dependent HPV at 10 mg/kg (p.o.) |

| Comparator Or Baseline | Vehicle control or inactive compound |

| Quantified Difference | Demonstrates target engagement and physiological response after oral dosing. |

| Conditions | Isolated perfused lungs from mice following oral administration. |

Proven oral bioavailability and in vivo efficacy make this compound a viable choice for animal studies, saving researchers from the resource-intensive process of validating a new compound for in vivo use.

Pharmacological Dissection of TRPC6 vs. TRPC3/7 Pathways

For cellular studies aiming to distinguish the specific contribution of TRPC6 from that of TRPC3 and TRPC7, SAR7334 is a suitable tool. Its ~24-30 fold selectivity window allows for the use of concentrations that maximally inhibit TRPC6 while having minimal effects on TRPC3 and TRPC7, enabling clearer interpretation of results.

In Vitro and Ex Vivo Podocyte Biology Studies

Given the strong genetic link between TRPC6 gain-of-function mutations and focal segmental glomerulosclerosis (FSGS), SAR7334 is a relevant inhibitor for studying pathological calcium signaling in podocytes. It can be used to block Angiotensin II-evoked calcium influx in podocyte cell models, a key disease-relevant pathway.

Validation Studies of TRPC6 as a Target in Pulmonary Vasoconstriction

The demonstrated in vivo efficacy of SAR7334 in suppressing hypoxic pulmonary vasoconstriction (HPV) makes it a reliable choice for animal model studies investigating the role of TRPC6 in pulmonary artery smooth muscle cell function and related lung pathologies.

References

- [3] Maier, T., Follit, J., Lyons, K. A., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology, 172(14), 3650–3660.

- [11] Eseberri, I., et al. (2020). Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer's Disease and Brain Ischemia. Molecules, 25(21), 4932.

- [12] Urban, N., et al. (2017). Pharmacological inhibition of focal segmental glomerulosclerosis-related, gain of function mutants of TRPC6 channels by semi-synthetic derivatives of larixol. British Journal of Pharmacology, 174(14), 2249–2264.

- [13] Lin, B. L., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10156-10161.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types